molecular formula C11H20N2O3 B2989266 1-((1-(hydroxymethyl)cyclopropyl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea CAS No. 2034318-88-0

1-((1-(hydroxymethyl)cyclopropyl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea

Cat. No.: B2989266
CAS No.: 2034318-88-0
M. Wt: 228.292
InChI Key: RUWPQBCPLIAQSX-UHFFFAOYSA-N
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Description

1-((1-(Hydroxymethyl)cyclopropyl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea is a chemical compound with the CAS Number 2034318-88-0 and a molecular formula of C11H20N2O3 . It has a molecular weight of 228.29 g/mol . The SMILES notation for this compound is O=C(NC1CCOCC1)NCC2(CO)CC2 . As a urea derivative featuring both a tetrahydro-2H-pyran-4-yl group and a (1-(hydroxymethyl)cyclopropyl)methyl moiety, this compound presents a complex structure of interest in medicinal chemistry and drug discovery research. Urea-based compounds are frequently investigated for their potential as kinase inhibitors and in the development of other small-molecule therapeutics . The specific research applications and biological mechanisms of action for this particular compound require further investigation and characterization by qualified researchers. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. Handle with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

1-[[1-(hydroxymethyl)cyclopropyl]methyl]-3-(oxan-4-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O3/c14-8-11(3-4-11)7-12-10(15)13-9-1-5-16-6-2-9/h9,14H,1-8H2,(H2,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUWPQBCPLIAQSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1NC(=O)NCC2(CC2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((1-(Hydroxymethyl)cyclopropyl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea typically involves multiple steps, starting with the preparation of the cyclopropyl and tetrahydropyran building blocks. These building blocks are then combined through a series of reactions, including urea formation.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of specific catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and leaving groups.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of different substituted ureas or other derivatives.

Scientific Research Applications

1-((1-(Hydroxymethyl)cyclopropyl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea has several scientific research applications:

  • Chemistry: Used as an intermediate in the synthesis of more complex molecules.

  • Biology: Studied for its potential biological activity and interactions with biomolecules.

  • Medicine: Investigated for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The hydroxymethyl group and the tetrahydropyran moiety play crucial roles in these interactions, leading to biological or chemical activity.

Comparison with Similar Compounds

Structural Analog 1: 1-(Tetrahydro-2H-pyran-4-yl)-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea

  • Key Differences: Core Ring System: Replaces the cyclopropane with a cyclopentyl ring, increasing ring size and flexibility. Substituents: Features a thiophene-3-yl group instead of hydroxymethyl. Molecular Weight: 308.4 g/mol (vs. ~279 g/mol estimated for the target compound, assuming C12H21N2O3). Functional Implications:
  • The larger cyclopentyl ring may reduce steric strain but decrease target selectivity due to conformational flexibility.
  • Thiophene’s hydrophobicity could enhance membrane permeability but reduce aqueous solubility compared to the hydroxymethyl group.

Structural Analog 2: 1-((1-(Tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea

  • Key Differences: Heterocycle: Substitutes tetrahydro-2H-pyran with tetrahydro-2H-thiopyran (sulfur instead of oxygen), increasing lipophilicity and altering electronic properties. Molecular Weight: 339.5 g/mol (higher due to sulfur and piperidine). Functional Implications:
  • Thiopyran’s sulfur atom may improve metabolic stability but reduce hydrogen-bonding capacity.
  • Piperidine’s basic nitrogen could influence pH-dependent solubility and tissue distribution.

Data Tables

Table 1. Structural and Physicochemical Comparison

Property Target Compound Analog 1 Analog 2
Core Structure Cyclopropane + pyran Cyclopentane + pyran Piperidine + thiopyran
Key Substituents Hydroxymethyl Thiophene-3-yl Thiophene-2-yl
Molecular Formula Estimated: C12H21N2O3 C16H24N2O2S C16H25N3OS2
Molecular Weight (g/mol) ~279 308.4 339.5
Polar Groups Hydroxymethyl, urea Urea, pyran Urea, thiopyran
Lipophilicity (Predicted) Moderate (pyran oxygen) Higher (thiophene) Highest (thiopyran sulfur)

Table 2. Functional Group Impact

Group Target Compound Analog 1 Analog 2
Cyclopropane Rigid, strain-enhanced selectivity
Cyclopentane Flexible, less selective
Hydroxymethyl H-bond donor, polar
Thiophene Hydrophobic, π-π interactions Hydrophobic, π-π interactions
Thiopyran Lipophilic, electron-rich

Research Findings and Implications

Ring Size and Flexibility : The cyclopropane in the target compound likely enhances binding specificity compared to the flexible cyclopentyl in Analog 1 . Smaller rings are preferred in drug design for entropic advantages in target engagement.

Substituent Effects : The hydroxymethyl group may improve solubility and target interactions relative to Analog 1’s thiophene, which prioritizes membrane permeability.

Synthetic Feasibility : Sodium triacetoxyborohydride, used in related syntheses (e.g., ), suggests reductive amination as a plausible route for the target compound.

Biological Activity

1-((1-(hydroxymethyl)cyclopropyl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea is a novel compound that has garnered attention for its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic uses.

Chemical Structure and Properties

The compound features a unique structure characterized by a cyclopropyl group, a tetrahydro-pyran ring, and a urea moiety. Its molecular formula is C12H19N2O2C_{12}H_{19}N_{2}O_{2} . The structural configuration contributes to its bioactivity, particularly in binding interactions with biological targets.

Research indicates that this compound exhibits inhibitory activity against several biological targets, including:

  • ALK5 (TGF-β Type I Receptor) : The compound has been identified as a potent inhibitor of ALK5, which plays a crucial role in fibrotic diseases and cancer progression. In vitro studies demonstrated strong inhibitory effects with an IC50 value indicating high potency .
  • DNA Gyrase : It has shown significant antibacterial activity against Gram-positive and Gram-negative bacteria by inhibiting DNA gyrase, a critical enzyme for bacterial DNA replication .

Table 1: Biological Activity Summary

TargetActivity TypeIC50 / KivalueReference
ALK5 (TGF-β Type I Receptor)Inhibitor57.6% Bioavailability
DNA GyraseAntibacterial0.0033 - 0.046 μg/mL
GyrB (E. coli)Enzymatic Inhibition2.9 μM

Case Studies

  • Fibrotic Diseases : In a study focusing on the role of ALK5 inhibitors in treating fibrotic diseases, the compound demonstrated significant efficacy in reducing fibrosis markers in cellular models. This suggests potential therapeutic applications in conditions such as liver fibrosis and systemic sclerosis.
  • Antibacterial Efficacy : A series of experiments evaluated the compound's antibacterial properties against various pathogens, including Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited lower MIC values compared to standard antibiotics like ampicillin, highlighting its potential as a new antibacterial agent .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption characteristics with an oral bioavailability of approximately 57.6%. This indicates that the compound may be suitable for oral administration in therapeutic settings .

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